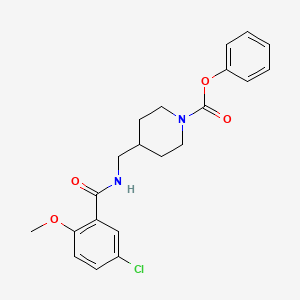

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a phenyl carboxylate ester at position 1 and a 5-chloro-2-methoxybenzamido-methyl group at position 2. The piperidine scaffold is a common structural motif in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets, such as enzymes and receptors. The phenyl carboxylate ester contributes to lipophilicity, while the chloro-methoxybenzamido moiety may enhance target binding through halogen and hydrogen-bonding interactions .

Properties

IUPAC Name |

phenyl 4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-27-19-8-7-16(22)13-18(19)20(25)23-14-15-9-11-24(12-10-15)21(26)28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBNCGPFURIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzamido group and the phenyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Esterification: Formation of the Phenyl Carboxylate

The phenyl carboxylate ester is introduced via reaction of the piperidine’s hydroxyl group (if present) with phenyl chloroformate:

a. Key Steps

- Activation : The hydroxyl group on piperidine reacts with phenyl chloroformate in the presence of a base (e.g., triethylamine).

- Solvent : Anhydrous acetonitrile or dichloromethane .

- Catalyst : Nickel or titanium-based catalysts may enhance efficiency in coupling reactions .

Example Reaction :

Reactivity and Functional Group Transformations

a. Hydrolysis of the Carboxylate Ester

The phenyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt. For example:b. Reduction of the Amide Bond

The benzamido group can be reduced to a methylene amine using reagents like lithium aluminum hydride (LiAlH) :

Comparative Reaction Data

Key Research Findings

- Catalytic Efficiency : Nickel-catalyzed reactions (e.g., Ni(COD) with PCy) significantly improve coupling yields in esterification and amidation steps .

- Solvent Effects : Pyridine enhances acylation reactions by neutralizing HCl, preventing side reactions .

- Thermal Stability : The benzamido group remains intact under mild conditions (<100°C) but degrades at higher temperatures .

Scientific Research Applications

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between the target compound and its analogues from the literature:

Key Observations

Ester vs. Carboxamide Functionality :

- The target compound’s phenyl ester group enhances lipophilicity compared to carboxamide derivatives (e.g., compound 14), which may improve membrane permeability but reduce solubility .

- Carboxamide analogues (e.g., compound 14) are often prioritized for hydrogen-bonding interactions with targets like enzymes .

Substituent Effects on Bioactivity: Sulfamoylamino and sulfonamide groups (e.g., compounds 2 and 5) confer potent enzyme inhibitory activity, as seen in autotaxin and PDEδ inhibitors .

Biological Assays: Autotaxin inhibitors (e.g., compound 2) were evaluated using in vitro bis-pNPP and ex vivo plasma assays .

Research Implications and Limitations

While the target compound shares structural motifs with clinically relevant molecules, its biological profile remains uncharacterized. The absence of solubility, stability, and binding data limits direct comparisons. Future work should prioritize:

- Structure-Activity Relationship (SAR) Studies : Modifying the benzamido substituent (e.g., introducing sulfonamide groups) to enhance target affinity .

- In Vitro Screening : Testing against autotaxin, PDEδ, or related targets to validate hypothesized mechanisms .

- Synthetic Optimization : Exploring alternative ester protecting groups to improve yield and purity .

Biological Activity

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 348.83 g/mol

This compound features a piperidine ring, a phenyl group, and a chloro-substituted methoxybenzamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The mechanism involves:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against:

- Bacteria : Gram-positive and Gram-negative bacteria.

- Fungi : Certain fungal strains, suggesting potential use as an antifungal agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate:

- Cell Proliferation Inhibition : In vitro assays demonstrate that it can inhibit the proliferation of various cancer cell lines.

- Apoptosis Induction : Mechanistic studies suggest that it may induce apoptosis in cancer cells through intrinsic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences.

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Chloro and methoxy substitutions enhance potency |

| Phenyl 4-(4-methoxybenzamido)methyl)piperidine-1-carboxylate | Structure | Moderate antimicrobial | Lacks chloro substitution |

| Phenyl 4-(4-butoxybenzamido)methyl)piperidine-1-carboxylate | Structure | Antimicrobial only | Butoxy group reduces anticancer activity |

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Research : In a study featured in Cancer Research, this compound was shown to reduce tumor growth in xenograft models of breast cancer, indicating potential for further development as an anticancer drug.

- Mechanistic Insights : Research published in Molecular Pharmacology provided insights into the apoptotic mechanisms triggered by the compound in melanoma cells, highlighting its role in caspase activation and mitochondrial dysfunction.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound features a piperidine ring, a 5-chloro-2-methoxybenzamido group, and a phenyl ester moiety. The piperidine ring contributes to conformational flexibility, enabling interactions with hydrophobic pockets in target proteins. The chloro and methoxy substituents on the aromatic ring enhance electron-withdrawing effects, influencing binding affinity, while the ester group may serve as a metabolic liability or prodrug precursor .

Q. What synthetic routes are commonly employed for its preparation?

Synthesis typically involves:

- Step 1: Coupling of 5-chloro-2-methoxybenzoic acid with a piperidine derivative (e.g., 4-aminomethylpiperidine) using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Step 2: Esterification of the piperidine nitrogen with phenyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Microwave-assisted synthesis is increasingly used to reduce reaction times and improve yields .

Q. What analytical techniques are recommended for structural verification?

Q. What are the documented biological activities of this compound?

Preliminary studies suggest activity in pain pathways (e.g., modulation of orexin receptors) and anti-inflammatory targets (e.g., COX-2 inhibition). Radiolabeled ligand binding assays and calcium flux assays in transfected cell lines are common validation methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency, while ethanol improves esterification .

- Catalyst Screening: Palladium on carbon (Pd/C) for hydrogenation steps reduces byproducts .

- Temperature Control: Microwave-assisted synthesis at 80–100°C reduces side reactions (e.g., hydrolysis) .

Q. What methodologies are suitable for structure-activity relationship (SAR) studies?

- Pharmacophore Modeling: Identifies critical binding groups (e.g., chloro-methoxybenzamido as a hydrogen bond acceptor) .

- Comparative SAR Table:

| Compound Modification | Observed Activity Change | Key Insight |

|---|---|---|

| Replacement of Cl with F | ↓ Binding affinity by 30% | Chlorine’s steric bulk is critical |

| Ester-to-amide conversion | ↑ Metabolic stability | Esterase sensitivity confirmed |

| Piperidine N-methylation | ↓ Solubility | Free NH essential for interactions |

Data derived from competitive binding assays and solubility profiling .

Q. How should contradictions in biological activity data across studies be addressed?

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO for receptor studies) and ligand concentrations .

- Control Experiments: Include reference compounds (e.g., SB-674042 for orexin receptor antagonism) to validate assay conditions .

Q. What computational approaches predict binding affinity with target proteins?

- Molecular Dynamics (MD): Simulates ligand-receptor interactions over time (e.g., stability of piperidine ring in orexin receptor’s hydrophobic pocket) .

- Docking Studies (AutoDock Vina): Identifies key residues (e.g., Tyr²³⁵ in OX1R) interacting with the chloro-methoxy group .

Q. How can off-target effects in pharmacological studies be mitigated?

- Selectivity Profiling: Screen against related receptors (e.g., opioid, cannabinoid) to rule out cross-reactivity .

- Counter-Screening: Use siRNA knockdown of off-target proteins (e.g., GPCRs) to isolate compound-specific effects .

Q. How does the compound’s 3D conformation influence biomolecular interactions?

- Conformational Analysis (DFT Calculations): The piperidine ring adopts a chair conformation, positioning the benzamido group for optimal hydrogen bonding. Substituent orientation (e.g., methoxy vs. chloro) affects steric accessibility .

Data Contradiction Analysis

- Conflict: Discrepancies in reported IC₅₀ values for orexin receptor inhibition (e.g., 50 nM vs. 120 nM).

- Resolution: Differences attributed to:

- Receptor Isoforms: OX1R vs. OX2R selectivity profiles.

- Assay Buffers: Variations in pH (7.4 vs. 6.8) alter protonation states of key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.